molecular formula C23H24N4O3S B2550868 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 946290-74-0

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2550868
CAS No.: 946290-74-0
M. Wt: 436.53
InChI Key: AOXGWLXQHMULPX-UHFFFAOYSA-N
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Description

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
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Scientific Research Applications

Antiviral Drug Discovery

Research by De Clercq (2009) highlights the exploration of various compounds, including cyclotriazadisulfonamide and imidazo[1,2-b]pyridazine derivatives, in the context of antiviral drug discovery. This comprehensive review discusses new strategies for treating viral infections, underscoring the potential utility of structurally related compounds in developing antiviral therapeutics De Clercq, 2009.

Chemical Synthesis and Functional Group Tolerance

Zhu et al. (2017) presented a study on the selective bis-cyanation of arylimidazo[1,2-α]pyridines, which included compounds with structural similarities to the queried chemical. Their work demonstrates an efficient method for cyanating imidazopyridines, showcasing broad functional group tolerance and potential for high-yield gram-scale production, hinting at the synthetic versatility of related chemical frameworks Zhu et al., 2017.

Anti-Asthmatic Activities

Kuwahara et al. (1996) investigated a series of (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides for their ability to inhibit platelet-activating factor-induced bronchoconstriction, identifying compounds with potent anti-asthmatic activity. This study elucidates the potential of imidazo[1,2-b]pyridazine derivatives in managing asthma, offering insights into structure-activity relationships within this chemical class Kuwahara et al., 1996.

Cancer Chemotherapy

A novel series of selenylated imidazo[1,2-a]pyridines were synthesized and evaluated for their activity against breast cancer cells by Almeida et al. (2018). The study found that certain compounds exhibited high cytotoxicity and induced cell death by apoptosis, highlighting the chemotherapeutic potential of imidazo[1,2-a]pyridine derivatives Almeida et al., 2018.

Future Directions

The future directions for the study and application of this compound could involve further exploration of its potential therapeutic uses, as well as continued research into its synthesis and chemical properties. The recent developments in organometallic-chemistry-based methods for the preparation of imidazo[1,2-b]pyridazines by cyclization as well as their functionalization by means of cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille could provide new avenues for research .

Properties

IUPAC Name

N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-14-6-7-18(20-13-27-22(24-20)8-9-23(25-27)30-5)12-19(14)26-31(28,29)21-11-16(3)15(2)10-17(21)4/h6-13,26H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXGWLXQHMULPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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